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5-Isobutyl-2,3-dimethylpyrazine is a nitrogen-containing organic compound with the molecular formula . It is classified as a pyrazine derivative, which are heterocyclic compounds known for their distinct aroma and flavor properties. Pyrazines are often associated with roasted or nutty flavors and are widely utilized in the food and fragrance industries due to their strong sensory characteristics .
5-Isobutyl-2,3-dimethylpyrazine is synthesized from various precursors, primarily through chemical reactions involving pyrazine derivatives. It falls under the category of alkylpyrazines, which are characterized by the presence of alkyl groups attached to the pyrazine ring. This compound is notable for its isobutyl group at the 5-position and two methyl groups at the 2 and 3 positions of the pyrazine ring .
The synthesis of 5-Isobutyl-2,3-dimethylpyrazine can be achieved through several methods, including:
The molecular structure of 5-Isobutyl-2,3-dimethylpyrazine features a six-membered pyrazine ring with two methyl groups at positions 2 and 3, and an isobutyl group at position 5.
5-Isobutyl-2,3-dimethylpyrazine participates in various chemical reactions typical for pyrazines:
The mechanism by which 5-Isobutyl-2,3-dimethylpyrazine exerts its effects in sensory applications involves its interaction with olfactory receptors. The specific structural features allow it to bind effectively to these receptors, triggering sensory signals that contribute to flavor and aroma perception.
The stability of 5-Isobutyl-2,3-dimethylpyrazine under various conditions makes it suitable for use in flavor formulations without significant degradation over time .
5-Isobutyl-2,3-dimethylpyrazine has several applications across various fields:
5-Isobutyl-2,3-dimethylpyrazine (CAS No. 54410-83-2) is a heterocyclic organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. Its systematic IUPAC name is 2,3-dimethyl-5-(2-methylpropyl)pyrazine, reflecting the methyl groups at positions 2 and 3 and the branched isobutyl chain (‑CH₂CH(CH₃)₂) at position 5 of the pyrazine ring. The structure exhibits aromaticity due to the conjugated system with two nitrogen atoms in para orientation. Key physicochemical properties include:
Table 1: Physicochemical Properties of 5-Isobutyl-2,3-dimethylpyrazine
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 225–226 °C | 760 mmHg |
Density | 0.925 g/mL | 25 °C |
Refractive Index | 1.492 | 20 °C |
Flash Point | 83.33 °C (181 °F) | Closed cup |
Solubility in Water | 185.9 mg/L | 25 °C |
LogP (octanol-water) | 2.32 (estimated) | - |
Vapor Pressure | 0.130 mmHg | 25 °C |
These properties derive from its hydrophobic alkyl substituents, contributing to limited water solubility but high miscibility with alcohols and organic solvents [5] [6] [8]. Spectroscopic characterization includes NMR (¹H and ¹³C) for structural confirmation and GC-MS for purity verification (typically ≥95–97%) [5] [8]. The compound’s stability under ambient conditions makes it suitable for flavor applications.
While primarily synthesized for industrial use, alkylpyrazines like 5-isobutyl-2,3-dimethylpyrazine occur naturally via Maillard reactions during thermal processing of protein-rich foods. These reactions involve the thermal degradation of amino acids (e.g., serine or threonine) with reducing sugars, forming complex pyrazine profiles [2] [9]. Though less ubiquitous than simpler pyrazines, this compound has been identified as a minor constituent in:
Its natural occurrence is typically at trace concentrations (ppm levels), contributing subtle nuances to broader flavor profiles. Industrial isolation is impractical due to low yields; thus, synthetic routes (e.g., condensation of α-dicarbonyls with amino acids) dominate production [6] [9]. The compound’s discovery in food systems parallels advancements in analytical techniques like gas chromatography-ion mobility spectroscopy (GC-IMS), which enabled precise identification of trace pyrazines in complex matrices [2].
This pyrazine is prized in flavor engineering for its dual green-leafy and nutty sensory properties. At 0.1% in dipropylene glycol, it exhibits a characteristic odor profile described as "green, leafy, nutty" [6], distinct from:
Table 2: Flavor Applications and Usage Levels
Application Sector | Typical Use Level (ppm) | Functional Role |
---|---|---|
Baked Goods | 1.5–2.0 | Green-nutty accent |
Milk Products | 2.0–3.0 | Flavor enhancer |
Seasonings & Flavors | 5.0–10.0 | Core profile builder |
Soups & Processed Vegetables | 0.5–1.5 | Freshness contributor |
Sweet Sauces | 2.0–3.0 | Complexity modifier |
FEMA granted it GRAS (Generally Recognized As Safe) status (FEMA 4100), facilitating use in compliant food systems [3] [6]. Industrially, it functions as:
CAS No.: 19536-24-4
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